(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Overview
Description
®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a methyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide typically involves the following steps:
Formation of Piperidine Derivative: The starting material, ®-piperidine-3-carboxylic acid, is converted to its corresponding amine derivative through reduction reactions.
N-Methylation: The amine derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Sulfonamide Formation: The N-methylated piperidine derivative is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Industrial Production Methods
Industrial production of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It affects various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(piperidin-3-yl)methanesulfonamide: Lacks the ®-configuration, leading to different stereochemical properties.
N-Methyl-N-(piperidin-4-yl)methanesulfonamide: The piperidine ring is substituted at the 4-position instead of the 3-position.
N-Methyl-N-(piperidin-2-yl)methanesulfonamide: The piperidine ring is substituted at the 2-position.
Uniqueness
®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity compared to its analogs.
Properties
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJVLRMWVTLDB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.